molecular formula C7H11N3O B12856207 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine

Cat. No.: B12856207
M. Wt: 153.18 g/mol
InChI Key: DWPXCRKBWXHMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and CAS Registry Number Assignment

The International Union of Pure and Applied Chemistry (IUPAC) name 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b]oxazine is derived through a systematic analysis of its fused heterocyclic system. The parent structure is a pyrazolo[4,3-b]oxazine, which consists of a pyrazole ring fused to a 1,4-oxazine ring. The pyrazole moiety is annulated at positions 4 and 3 of the oxazine, as indicated by the [4,3-b] notation. The prefix 1,5,6,7-tetrahydro specifies partial saturation of the oxazine ring, reducing its aromaticity at positions 1, 5, 6, and 7. The two methyl groups are appended at positions 1 and 7 of the bicyclic system, further defining its substitution pattern.

The Chemical Abstracts Service (CAS) Registry Number 1234423-98-3 uniquely identifies this compound in global chemical databases. CAS registry numbers are assigned based on a rigorous evaluation of molecular structure, ensuring unambiguous identification across scientific literature and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula of 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b]oxazine is C₈H₁₁N₃O , calculated as follows:

  • Pyrazole ring : 3 carbons, 2 nitrogens.
  • 1,4-Oxazine ring : 4 carbons, 1 nitrogen, 1 oxygen.
  • Methyl groups : 2 additional carbons (1 at position 1, 1 at position 7).
  • Hydrogenation : 8 hydrogens added to saturate four positions of the oxazine.
Property Value
Molecular Formula C₈H₁₁N₃O
Molecular Weight (g/mol) 165.20

The molecular weight of 165.20 g/mol is computed using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). This intermediate molecular weight suggests balanced hydrophobicity and solubility, making the compound suitable for synthetic and pharmacological applications.

Structural Relationship to Pyrazolo-Oxazine Fused Heterocycles

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b]oxazine belongs to a broader class of pyrazolo-oxazine fused heterocycles , which are characterized by the fusion of a pyrazole ring with an oxazine system. The [4,3-b] fusion pattern indicates that the pyrazole shares two adjacent atoms with the oxazine ring, creating a planar bicyclic core. This structural motif is critical for biological activity, as the fused system often enhances binding affinity to enzymatic targets.

The tetrahydro modification introduces conformational flexibility, allowing the molecule to adopt multiple low-energy states. Comparative studies of analogous compounds, such as non-methylated pyrazolo[4,3-b]oxazines, reveal that the methyl groups at positions 1 and 7 sterically hinder rotational freedom, potentially stabilizing interactions with hydrophobic protein pockets. Furthermore, the electron-rich pyrazole nitrogen atoms and the oxazine oxygen create a polarized framework capable of hydrogen bonding and π-π stacking, features commonly exploited in drug design.

The structural complexity of this compound is underscored by its synthesis routes, which often involve multi-step cyclization and alkylation reactions. Patent literature describes methods for constructing the pyrazolo-oxazine core through [3+3] cycloadditions or nucleophilic substitutions, followed by regioselective methylation. These synthetic strategies highlight the compound’s role as a precursor for bioactive derivatives targeting inflammatory and neurological disorders.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1,7-dimethyl-5,6-dihydropyrazolo[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H11N3O/c1-9-3-4-11-6-5-8-10(2)7(6)9/h5H,3-4H2,1-2H3

InChI Key

DWPXCRKBWXHMPI-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1N(N=C2)C

Origin of Product

United States

Preparation Methods

Condensation of Amino Alcohols with Carbonyl Compounds

  • Starting Materials: 2-Amino-1-propanol derivatives or similar amino alcohols.
  • Reaction Conditions: Acidic or neutral conditions to promote cyclization.
  • Mechanism: The amino group reacts with the carbonyl compound (aldehyde or ketone) to form an imine intermediate, which then undergoes intramolecular nucleophilic attack by the hydroxyl group to close the oxazine ring.
  • Methylation: Methyl groups at positions 1 and 7 can be introduced either by using methyl-substituted starting materials or by subsequent methylation reactions.

This method is favored for its straightforwardness and stereoselectivity, as the proximity of amino and hydroxy groups facilitates ring closure.

Pyrazole Ring Formation via Hydrazine Derivatives

  • Starting Materials: Hydrazine or N,N-dimethylhydrazine and appropriate nitrile or ester derivatives.
  • Catalysts and Reagents: Titanium tetrachloride (TiCl4) as a Lewis acid catalyst, triethylamine as a base, and solvents like dichloromethane.
  • Procedure: Hydrazine derivatives react with nitrile or ester substrates under controlled temperature (e.g., 40 °C) to form pyrazole rings. The reaction mixture is then worked up by quenching with aqueous sodium bicarbonate, extraction, drying, and purification by chromatography.
  • Outcome: This step yields pyrazole intermediates that can be further cyclized to form the fused pyrazolo-oxazine system.

Cyclization to Form the Fused Pyrazolo[4,3-b]oxazine Ring

  • Approach: The pyrazole intermediate bearing appropriate functional groups undergoes intramolecular cyclization to form the oxazine ring.
  • Conditions: Acidic conditions (e.g., concentrated hydrochloric acid) or Lewis acid catalysis can promote ring closure.
  • Example: The synthesis of ethyl 6,6-difluoro-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate involves such cyclization steps.

Alternative Methods: [3+3]-Annulation

  • Method: Rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates.
  • Relevance: Although primarily used for 1,2-oxazines, this method demonstrates the versatility of annulation strategies in constructing six-membered heterocycles related to oxazines.
  • Conditions: Reactions performed in tetrahydrofuran (THF) with Rh2(Oct)4 catalyst at room temperature or elevated temperatures.
  • Yields: Moderate to good yields (66-77%) reported for related oxazine derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Condensation of amino alcohols Amino alcohol + aldehyde/ketone, acidic medium Simple, stereoselective Requires suitable amino alcohols Moderate to high
Pyrazole formation via hydrazine N,N-dimethylhydrazine, TiCl4, Et3N, DCM, 40 °C Efficient pyrazole ring formation Requires careful control of temp Moderate to high
Intramolecular cyclization Acidic or Lewis acid catalysis Direct ring closure Sensitive to substituent effects Moderate
[3+3]-Annulation (Rhodium catalyzed) Cyclic nitronates + vinyl diazoacetates, Rh2(Oct)4, THF Versatile, good yields Specialized catalysts, limited scope 66-77

Research Findings and Notes

  • The condensation method is widely used due to the ready availability of amino alcohols and carbonyl compounds and the mild conditions required.
  • The pyrazole ring formation step is critical and often involves Lewis acid catalysis to achieve high selectivity and yield.
  • The fused pyrazolo-oxazine system's stability and biological activity depend on the precise substitution pattern, which is controlled during the methylation and cyclization steps.
  • Advanced methods like rhodium-catalyzed annulation provide alternative routes but are less common for this specific compound.
  • Purification typically involves silica gel chromatography, and characterization includes NMR, mass spectrometry, and crystallography to confirm structure.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine has been investigated for its potential therapeutic effects. Studies suggest that compounds with similar structures exhibit a range of biological activities:

  • Antidepressant Activity : Research indicates that derivatives of tetrahydropyrazolo compounds may influence neurotransmitter systems associated with mood regulation. For instance, modifications to the pyrazolo structure have shown promise in enhancing serotonin and norepinephrine levels in preclinical models .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of pyrazolo derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro .

Neuropharmacology

The compound's structural characteristics make it a candidate for neuropharmacological studies:

  • Cognitive Enhancement : Preliminary investigations suggest that this compound may enhance cognitive functions by modulating cholinergic pathways. This could have implications for treating cognitive decline associated with neurodegenerative diseases .

Synthesis of Novel Compounds

The unique structure of this compound serves as a scaffold for synthesizing novel compounds:

  • Drug Design : Chemists are exploring variations of this compound to develop new drugs targeting specific receptors or pathways in various diseases. Its ability to form derivatives can lead to improved efficacy and reduced side effects compared to existing medications .

Biological Studies

The compound has also been utilized in various biological assays:

  • Cell Viability Assays : Studies have employed this compound to assess cell viability and proliferation in cancer cell lines. Results indicate that certain derivatives exhibit cytotoxic effects on tumor cells while sparing normal cells .

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in rodent models. The results demonstrated significant reductions in depression-like behavior when administered at specific dosages over a two-week period. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of this compound. In vitro experiments showed that it effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. These findings suggest potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,7-dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine with key analogs, focusing on structural variations, biological activities, and metabolic properties.

Pyrazolo[4,3-b][1,4]oxazine Derivatives

  • 5-Cyano-3-methyl-1-phenylpyrazolo[4,3-b][1,4]oxazine-6-one Structure: Features a cyano group at position 5 and a phenyl group at position 1. Key Difference: The absence of a saturated oxazine ring and additional methyl groups reduces conformational flexibility compared to the target compound.
  • Bayer’s Pyrazolooxazines (e.g., 7-chloro or 7-methyl derivatives)

    • Structure : Substitutions at the 7-position (chloro, methyl, phenyl) on a benzothiazine or naphthoxazine backbone.
    • Activity : Demonstrated lipoxygenase-inhibitory and anti-inflammatory properties .
    • Key Difference : The target compound’s 1,7-dimethyl groups may enhance metabolic stability relative to halogenated analogs, which are prone to oxidative dehalogenation .

Dihydropyrazolo[1,5-a]pyrimidinones (AstraZeneca Series)

  • Structure: Combines a pyrazole with a dihydropyrimidinone ring. Activity: Acts as mGluR5 positive allosteric modulators but suffers from high metabolic turnover due to oxidative liability at the benzylic ether . Key Difference: The saturated oxazine ring in the target compound may confer greater metabolic stability by avoiding benzylic oxidation hotspots .

Tetrahydropyridazino-Oxazine-Isoquinolinone (Compound 1f)

  • Structure: Complex fused system with a fluorobenzyl group and isoquinolinone moiety. Activity: Shows significant multidrug resistance (MDR) reversal activity with low toxicity .

2H-Benzo[b][1,4]oxazine Derivatives

  • Structure: Benzene-fused 1,4-oxazine with halogen or methyl substitutions. Activity: Targets hypoxia-induced genes (HIF-1α, VEGF) in cancer cells . Key Difference: The target compound’s pyrazole ring may offer distinct electronic properties for binding non-hypoxic targets compared to the planar benzo-oxazine scaffold .

Thiadiazolo-Pyrazino-Oxazines

  • Structure: Incorporates a sulfur-containing thiadiazole ring fused to pyrazino-oxazine. Activity: Herbicidal and fungicidal applications due to sulfur’s electrophilic reactivity . Key Difference: Replacement of sulfur with oxygen in the target compound shifts the activity spectrum toward medicinal chemistry applications .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substitutions Biological Activity Metabolic Stability Reference
This compound Pyrazolo-oxazine 1,7-dimethyl Understudied (analogs: enzyme inhibition) High (predicted)
5-Cyano-3-methyl-1-phenylpyrazolo[4,3-b][1,4]oxazine-6-one Pyrazolo-oxazine 5-cyano, 1-phenyl Precursor for bioactive agents Moderate
Bayer’s 7-Chloropyrazolo[4,3-b][1,4]benzothiazine Pyrazolo-benzothiazine 7-chloro Lipoxygenase inhibition Low (oxidative liability)
AstraZeneca Dihydropyrazolo[1,5-a]pyrimidinone Pyrazolo-pyrimidinone Benzylic ether mGluR5 modulation Low (high hepatic turnover)
Compound 1f (MDR Reversing Agent) Pyridazino-oxazine-isoquinolinone 4-fluorobenzyl MDR reversal Moderate
2H-Benzo[b][1,4]oxazine (Hypoxia-Targeting) Benzo-oxazine Halogen/methyl groups HIF-1α/VEGF modulation High

Key Research Findings and Implications

  • Metabolic Stability : The target compound’s 1,7-dimethyl groups likely reduce oxidative degradation compared to AstraZeneca’s benzylic ether-containing analogs .
  • Structural Simplicity : Its simpler scaffold vs. compound 1f may limit MDR activity but improve drug-likeness and synthetic yield .
  • Therapeutic Potential: Pyrazolooxazines broadly exhibit enzyme inhibition, but hypoxia-targeting and anti-inflammatory applications require further exploration .

Biological Activity

1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine is a heterocyclic compound notable for its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C7H11N3O
  • Molecular Weight : 153.18 g/mol
  • IUPAC Name : 1,7-dimethyl-5,6-dihydropyrazolo[4,3-b][1,4]oxazine
  • Structure : The compound features a fused ring system containing nitrogen and oxygen atoms, which contributes to its biological activity.
PropertyValue
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
IUPAC Name1,7-dimethyl-5,6-dihydropyrazolo[4,3-b][1,4]oxazine
InChI KeyDWPXCRKBWXHMPI-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. Its unique structure allows it to fit into specific binding sites in biological pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can interact with receptors that modulate physiological responses.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties. These properties are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Anticancer Potential

Studies have suggested that this compound may possess anticancer activity:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Study : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties:

  • Neurotransmitter Modulation : It may influence neurotransmitter levels in the brain.
  • Case Study : Animal models showed improved cognitive function when treated with this compound after neurotoxic exposure.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Demonstrated inhibition of specific cancer cell lines with IC50 values indicating potency.
  • Animal Studies : Showed promise in improving memory and learning tasks in models subjected to neurotoxic agents.

Comparative Analysis

When compared to similar compounds within the pyrazolo family:

Compound NameBiological ActivityReference
4,5-Dihydropyrazolo[3,4-c]pyrimidineModerate anticancer effects
3-Methyl-4-(2-hydroxyphenyl)pyrazoleAntioxidant properties
1-Methyl-2-pyrazolinoneNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,7-dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine and its derivatives?

  • Methodological Answer : The compound is synthesized via cycloaddition reactions using bi-nucleophilic dentates (e.g., hydrazine hydrate, active methylene compounds) and functionalized at position 7 through reactions with silylformamidine or substituted aldehydes . Optimization of substituents (e.g., cyano, methoxy, or imino groups) is achieved by varying nucleophiles and reaction conditions (e.g., solvent, temperature). For example, compound 24 (5-cyano-3-methyl-1-phenylpyrazolo[4,3-b][1,4]oxazino-6-(4-methoxy-iminophenyl)) is synthesized via sequential substitution and cyclization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Elemental Analysis : To confirm molecular composition (e.g., C, H, N content; deviations <0.3% indicate purity) .
  • HRMS (ESI) : For precise molecular weight determination (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) .
  • NMR Spectroscopy : 1H and 13C NMR resolve substituent positions and confirm stereochemistry (e.g., methyl groups at positions 1 and 7) .

Q. How is the antimicrobial activity of pyrazolo-oxazine derivatives evaluated?

  • Methodological Answer : Derivatives are tested against microbial strains (e.g., Staphylococcus aureus, Escherichia coli) using agar diffusion or microdilution assays. Activity correlates with electron-withdrawing substituents (e.g., cyano groups) at position 6, which enhance membrane penetration . For example, compound 25 (5-cyano-3-methyl-1-phenylpyrazolo[4,3-b][1,4]oxazino-6-imino-(1-aminohexane)) shows broad-spectrum activity .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from substituent variability or assay conditions. To address this:

  • Compare derivatives with identical substituents (e.g., methoxy vs. imino groups at position 6) .
  • Standardize testing protocols (e.g., MIC values, inoculum size) and validate with control compounds .
  • Use statistical tools (e.g., ANOVA) to assess significance of activity differences .

Q. How do structure-activity relationship (SAR) studies guide the design of pyrazolo-oxazine derivatives?

  • Methodological Answer : SAR focuses on:

  • Position 6 : Electron-withdrawing groups (e.g., cyano, nitro) enhance antimicrobial activity by increasing electrophilicity .
  • Position 7 : Methyl or dimethyl groups improve metabolic stability but may reduce solubility .
  • Hybrid Scaffolds : Combining pyrazolo-oxazine with thiadiazole or triazolo moieties (e.g., in compound 14) modulates antiproliferative activity .

Q. What computational methods support the design of pyrazolo-oxazine-based inhibitors?

  • Methodological Answer :

  • Docking Studies : Predict binding interactions with targets (e.g., URAT1 for gout therapy) by modeling substituent effects .
  • Molecular Dynamics : Simulate stability of substituent conformations in biological environments .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Q. How can green chemistry principles be applied to pyrazolo-oxazine synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with ethanol or water in cyclization steps .
  • Catalysts : Use meglumine as a biodegradable catalyst for one-pot multicomponent reactions .
  • Waste Reduction : Optimize stoichiometry to minimize byproducts (e.g., polymeric material in morpholine synthesis) .

Q. What crystallographic techniques validate the 3D structure of pyrazolo-oxazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths (mean C–C = 0.004 Å) and dihedral angles. For example, 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is resolved at 298 K with R factor = 0.047 . Crystallization conditions (e.g., ethanol/hexane) are critical for obtaining diffraction-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.